1-(2,5-Diethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of phenylpropanone, characterized by the presence of two ethoxy groups attached to the benzene ring at positions 2 and 5.
Preparation Methods
The synthesis of 1-(2,5-Diethoxyphenyl)propan-2-one typically involves the reaction of 2,5-diethoxybenzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the condensation of 2,5-diethoxybenzaldehyde with nitromethane under basic conditions, followed by reduction of the resulting nitro compound to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(2,5-Diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic transformations and receptor-mediated processes .
Comparison with Similar Compounds
1-(2,5-Diethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)propan-2-one: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
1-(2,4-Diethoxyphenyl)propan-2-one: The position of the ethoxy groups differs, leading to variations in chemical behavior and uses.
1-(3,4-Diethoxyphenyl)propan-2-one: Similar to the above, the position of the ethoxy groups influences its properties.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-6-7-13(16-5-2)11(9-12)8-10(3)14/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
MOQGRTWPZLCXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.